Methyl dodec-11-enoate
Overview
Description
Methyl dodec-11-enoate, also known as methyl 11-dodecenoate, is an organic compound with the molecular formula C13H24O2. It is an ester derived from dodec-11-enoic acid and methanol. This compound is characterized by its long carbon chain with a terminal double bond and an ester functional group. It is commonly used in various chemical synthesis processes and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dodec-11-enoate can be synthesized through the esterification of dodec-11-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes where dodec-11-enoic acid and methanol are fed into a reactor with an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond, to form epoxides or diols. Common oxidizing agents include peracids and osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Substituted esters.
Hydrolysis: Dodec-11-enoic acid, methanol.
Scientific Research Applications
Methyl dodec-11-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Biology: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
Medicine: Research into its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects, is ongoing.
Mechanism of Action
Methyl dodec-11-enoate can be compared with other similar compounds such as methyl dodecanoate and methyl undec-10-enoate:
Methyl dodecanoate: Lacks the terminal double bond present in this compound, making it less reactive in certain chemical reactions.
Methyl undec-10-enoate: Has a similar structure but with a shorter carbon chain, which can affect its physical properties and reactivity.
Uniqueness: this compound’s unique feature is its terminal double bond, which provides additional reactivity and versatility in chemical synthesis compared to its saturated counterparts .
Comparison with Similar Compounds
- Methyl dodecanoate
- Methyl undec-10-enoate
- Methyl 9-decenoate
Properties
IUPAC Name |
methyl dodec-11-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3H,1,4-12H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPHBQHTAWKZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337670 | |
Record name | methyl dodec-11-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29972-79-0 | |
Record name | methyl dodec-11-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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